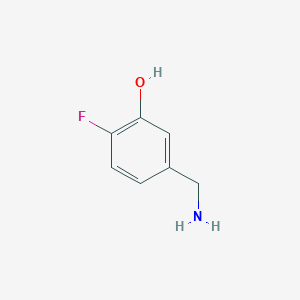

5-(Aminomethyl)-2-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Aminomethyl)-2-fluorophenol is an organic compound characterized by the presence of an amino group attached to a methyl group, which is further connected to a fluorinated phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorophenol typically involves the introduction of an amino group to a fluorinated phenol precursor. One common method is the reductive amination of 2-fluorobenzaldehyde with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production. The use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is also considered in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with different oxidation states of the amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-(Aminomethyl)-2-fluorophenol serves as a crucial building block in organic synthesis. It can undergo various chemical reactions to form more complex molecules, making it valuable for developing pharmaceuticals and other functional materials. The compound's unique structure allows it to participate in reactions typical of both amines and phenols, enhancing its utility in synthetic pathways.

Reactivity and Mechanism

The compound's amino group can form hydrogen bonds with active sites on enzymes or receptors, while the fluorinated phenolic ring can engage in hydrophobic interactions. This dual reactivity enables it to modulate the activity of target molecules, leading to various biological effects.

Potential Pharmaceutical Applications

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its fluorinated structure enhances lipophilicity, which can improve bioavailability compared to non-fluorinated analogs.

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents.

Industrial Applications

Material Development

The compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics .

Case Study 1: Synthesis of Complex Molecules

A study highlighted the synthesis of complex unnatural fluorine-containing amino acids using this compound as a precursor. The research demonstrated efficient methodologies for accessing these amino acids through various synthetic routes, showcasing the compound's versatility in organic synthesis .

Case Study 2: Antimicrobial Research

Another study focused on the antimicrobial properties of this compound derivatives. In vitro tests indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex molecules; participates in diverse chemical reactions |

| Pharmaceuticals | Potential active ingredient; enhances bioavailability due to fluorination |

| Antimicrobial Agents | Demonstrated antimicrobial properties; potential for new drug development |

| Material Science | Used in creating polymers and coatings with specific desired properties |

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorinated phenol ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5-(Aminomethyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.

5-(Aminomethyl)-2-chlorophenol: Contains a chlorine atom instead of fluorine.

5-(Aminomethyl)-2-bromophenol: Contains a bromine atom instead of fluorine.

Uniqueness

5-(Aminomethyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications .

Actividad Biológica

5-(Aminomethyl)-2-fluorophenol is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

This compound (C₇H₉FN₂O) features a fluorinated phenolic structure with an amine group. Its molecular weight is approximately 155.16 g/mol. The presence of both the amino and fluorine groups suggests potential amphoteric properties, allowing it to act as both an acid and a base depending on the environment.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within biological systems. Preliminary studies indicate that it may modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors, leading to diverse biological effects such as:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : It has been suggested that this compound might play a role in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Experimental Findings

-

Antimicrobial Activity :

- Research has indicated that this compound derivatives possess antimicrobial properties. For instance, studies have shown that structural modifications can enhance activity against specific pathogens.

- In vitro tests demonstrated varying degrees of inhibition against bacteria and fungi, suggesting its potential as an antimicrobial agent .

- Cell Cycle Modulation :

- Inhibition of Enzymatic Activity :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Aminomethyl)-2-fluorophenol | 1333560-37-4 | Similar amine and fluorinated structure |

| 2-Fluorophenol | 95-55-6 | Lacks the amine functionality; simpler structure |

| 3-(Aminomethyl)-2-fluorophenol | Not specified | Different positional isomer; may exhibit different activities |

This table highlights how structural variations can influence biological activity and potential applications.

Future Directions in Research

Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets will provide insights into its therapeutic potential.

- Synthesis of Derivatives : Exploring modifications to the compound's structure may enhance its efficacy and selectivity for specific biological targets.

- Clinical Applications : Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo will be crucial for assessing its viability as a therapeutic agent.

Propiedades

IUPAC Name |

5-(aminomethyl)-2-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITDKCUPBXYTCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901285 |

Source

|

| Record name | NoName_380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.